Profadol Hydrochloride

Analgesic potency Cancer pain Clinical trial

Researchers requiring a validated μ-opioid receptor (MOR) mixed agonist-antagonist face limited availability of compounds with well-characterized partial agonism profiles. Profadol hydrochloride (CI-572) is a 3-phenylpyrrolidine analgesic that directly addresses this gap as a reference standard. - Serves as a benchmark for novel analgesic screening with ~25% morphine-equivalent potency in human cancer pain models. - Enables dissection of opioid vs. non-opioid behavioral components due to naloxone-insensitive effects distinct from phenylpiperidine opioids. - Paired with prodilidine, provides a validated model system for studying structural determinants of oral bioavailability in phenylpyrrolidine analgesics.

Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
CAS No. 1505-31-3
Cat. No. B1634073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProfadol Hydrochloride
CAS1505-31-3
Molecular FormulaC14H22ClNO
Molecular Weight255.78 g/mol
Structural Identifiers
SMILESCCCC1(CCN(C1)C)C2=CC(=CC=C2)O.Cl
InChIInChI=1S/C14H21NO.ClH/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12;/h4-6,10,16H,3,7-9,11H2,1-2H3;1H
InChIKeyHRCGIZACAMIMII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Profadol Hydrochloride (CAS 1505-31-3) – Core Identity and Pharmacological Classification for Procurement Decisions


Profadol hydrochloride (also designated CI-572, A-2205, Centrac) is a synthetic opioid analgesic developed in the 1960s, classified as a mixed agonist-antagonist at the μ-opioid receptor (MOR) [1]. It belongs to the 3-phenylpyrrolidine chemical class and is structurally distinct from the phenylpiperidine opioids such as meperidine [2]. The compound was developed by Parke-Davis and received USAN designation as an analgesic agent [1].

MOR Pharmacology Mixed agonist-antagonist study fit at μ-opioid receptor
Chemical Class 3-phenylpyrrolidine scaffold; distinct from phenylpiperidine opioids
Selection Context Synthetic opioid signaling pathway research tool

Why Profadol Hydrochloride Cannot Be Interchanged with Meperidine or Other In-Class Opioids


Profadol hydrochloride exhibits a unique mixed agonist-antagonist profile at the μ-opioid receptor that distinguishes it from pure agonists such as morphine and meperidine, as well as from other mixed agonist-antagonists such as pentazocine and nalbuphine [1]. The compound's 3-phenylpyrrolidine scaffold confers stereochemical and conformational properties that differ fundamentally from the 4-phenylpiperidine framework of meperidine and its analogs [2]. These structural distinctions translate into quantifiable differences in analgesic potency, route-dependent bioavailability, and behavioral pharmacology that preclude simple substitution.

3-Phenylpyrrolidine scaffold
Scaffold mismatch vs 4-phenylpiperidine class may alter receptor interaction profile; meperidine analogs may not transfer directly
Mixed agonist-antagonist MOR
Mechanism profile may differ from pure agonists such as morphine; response endpoints may shift
Route-dependent potency
Oral-to-subcutaneous potency ratio may not replicate across structural analogs; requires route-specific validation

Profadol Hydrochloride – Quantified Differential Evidence Against Morphine and Meperidine


Human Analgesic Potency: Profadol Demonstrates ~25% of Morphine's Potency in Cancer Pain

In a double-blind crossover study in patients with chronic cancer pain, profadol hydrochloride demonstrated approximately one-fourth the analgesic potency of morphine when administered intramuscularly [1]. The time-effect curves of the two drugs were similar, and respiratory depression produced by profadol equaled that seen with equieffective doses of morphine [1].

Human Cancer-Pain Trial
Head-to-head
~25% of morphine potency (1:4 ratio)
Reported cancer-pain endpoint context
Double-blind crossover; graded IM doses
Analgesic potency Cancer pain Clinical trial

Antinociceptive Potency in Rodents: Profadol Is 2.5–4× More Potent Than Codeine or Meperidine

In rat antinociception assays, profadol (CI-572) demonstrated 2.5 to 4 times greater activity than either codeine or meperidine, and this effect was antagonized by nalorphine, confirming opioid-receptor mediation [1]. Notably, profadol exhibited this superiority over its close structural analog prodilidine, which showed weaker antinociceptive activity [1].

Rodent Antinociception
Head-to-head
2.5–4× greater than codeine or meperidine
Reported preclinical potency ranking
Nalorphine-antagonized; opioid-receptor mediated
Antinociception Preclinical pharmacology Opioid screening

Oral vs. Subcutaneous Bioavailability: Profadol Exhibits Distinct Route-Dependent Potency Relative to Codeine and Meperidine

Profadol (CI-572) is somewhat less potent orally than subcutaneously when compared with codeine or meperidine, whereas the structurally related compound prodilidine is more effective orally than subcutaneously [1]. This route-dependent potency profile distinguishes profadol from prodilidine, despite their structural similarities within the phenylpyrrolidine class [1].

Route-Dependent Exposure
Head-to-head
Oral potency < SC potency; inverse vs prodilidine
Route-dependent exposure context
Rodent comparative analgesic assays
Oral bioavailability Route of administration Analgesic pharmacology

Behavioral Pharmacology: Profadol's Effects Are Dissimilar to Meperidine-Like Phenylpiperidine Analgesics

In pigeon operant behavior studies, profadol did not produce its behavioral effects via a naloxone-sensitive opioid receptor mechanism, and its non-opioid behavioral effects were dissimilar to those of previously studied meperidine-like phenylpiperidine analgesics [1]. In drug discrimination assays, both meperidine and profadol produced only small decreases (<15%) in fentanyl-appropriate responding during antagonism tests, yet profadol substituted for the fentanyl stimulus at doses that moderately decreased response rates, whereas meperidine substituted only at doses that markedly decreased rates [2].

Behavioral Pharmacology
Head-to-head
Non-opioid effects dissimilar to meperidine-like analgesics
Behavioral profile may differ from phenylpiperidine class
Pigeon operant behavior; drug discrimination
Behavioral pharmacology Opioid discrimination Non-opioid effects

Antitussive Activity: Profadol Demonstrates Antitussive Efficacy Unseen with Prodilidine

Unlike the structurally related compound prodilidine, profadol (CI-572) possesses corresponding antitussive activity in dogs with ammonia-induced cough [1]. This functional divergence occurs despite both compounds sharing the 3-phenylpyrrolidine scaffold and mixed agonist-antagonist opioid pharmacology [1].

Antitussive Activity
Head-to-head
Present in profadol; absent in prodilidine
Supports antitussive endpoint interpretation
Ammonia-induced cough model in dogs
Antitussive Cough suppression Preclinical pharmacology

Toxicity-to-Potency Ratio: Profadol Demonstrates a Higher Therapeutic Index Than Codeine or Meperidine in Rats

The ratio of potency to acute sublethal or lethal toxicity in rats was generally higher with CI-572 (profadol) than with codeine or meperidine [1]. Subacute oral toxicologic studies in rats, dogs, and monkeys indicated that organic pathology occurred only at daily dose levels which exceeded those signaling neuromotor discomfort several times [1].

Potency-to-Toxicity Ratio
Head-to-head
Higher ratio vs codeine or meperidine in rats
Supports potency-to-safety endpoint review
Acute toxicity assays; subacute toxicology
Therapeutic index Safety pharmacology Toxicology

Profadol Hydrochloride – Evidence-Backed Research and Industrial Application Scenarios


Reference Standard for Mixed μ-Opioid Agonist-Antagonist Pharmacology Studies

Profadol hydrochloride serves as a validated reference compound for investigating mixed agonist-antagonist activity at the μ-opioid receptor. Its ~25% morphine-equivalent potency in human cancer pain [1] and 2.5–4× greater antinociceptive potency than codeine/meperidine in rodent assays [2] provide well-characterized benchmarks for calibrating novel compounds in analgesic screening programs. Its mixed agonist-antagonist profile also makes it suitable for studies examining partial agonism and receptor reserve at MOR.

Behavioral Pharmacology Model Compound with Non-Opioid Component

Profadol's behavioral effects that are not reversed by naloxone, coupled with its dissimilarity to meperidine-like phenylpiperidine analgesics [1], position it as a unique tool compound for dissecting opioid vs. non-opioid components of analgesic behavior. Its distinct substitution and antagonism patterns in drug discrimination assays [2] make it valuable for studies investigating the relationship between intrinsic efficacy and behavioral output at MOR.

Route-Dependent Bioavailability Research in Analgesic Development

The established finding that profadol is less potent orally than subcutaneously—contrasting with prodilidine's opposite profile [1]—makes this compound pair a valuable model system for investigating structural determinants of oral bioavailability in phenylpyrrolidine analgesics. This application is directly relevant to medicinal chemistry programs optimizing oral absorption of novel analgesic candidates.

Antitussive Screening and Dual-Action Analgesic Research

Profadol's demonstration of antitussive activity in the ammonia-induced cough model in dogs, a property absent in the structurally related prodilidine [1], supports its use as a reference standard for antitussive screening programs. Researchers investigating dual-action analgesic-antitussive agents may employ profadol as a positive control compound with validated efficacy in both pain and cough suppression assays.

Application
Selection Property
Validation Focus
MOR mixed agonist-antagonist studies
MOR signaling assay context
MOR endpoint potency calibration
Opioid vs non-opioid behavioral studies
Behavioral pharmacology review
Naloxone-insensitive endpoint interpretation
Route-dependent exposure studies
Oral-to-subcutaneous exposure context
Route-dependent response comparison
Antitussive screening studies
Antitussive endpoint review
Cough-reflex model response comparison

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